molecular formula C22H27ClFN3O4 B13848360 8-Ethoxy Moxifloxacin Hydrochloride

8-Ethoxy Moxifloxacin Hydrochloride

Cat. No.: B13848360
M. Wt: 451.9 g/mol
InChI Key: BAZYTEUGPUUZLI-LWHGMNCYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Ethoxy Moxifloxacin Hydrochloride is a derivative of moxifloxacin, a fourth-generation fluoroquinolone antibacterial agent. This compound is characterized by the presence of an ethoxy group at the 8th position of the moxifloxacin molecule. Moxifloxacin itself is known for its broad-spectrum antibacterial activity, making it effective against a wide range of Gram-positive and Gram-negative bacteria .

Preparation Methods

The preparation of 8-Ethoxy Moxifloxacin Hydrochloride involves several synthetic routes and reaction conditions. One common method includes the use of a mixed solvent system comprising ethanol, water, and concentrated hydrochloric acid. This mixture is used to dissolve and crystallize the crude product, resulting in a high-purity compound suitable for industrial-scale production . The process is efficient and yields a product with high purity under mild conditions .

Comparison with Similar Compounds

8-Ethoxy Moxifloxacin Hydrochloride is unique due to the presence of the ethoxy group at the 8th position, which may enhance its antimicrobial activity compared to other fluoroquinolones. Similar compounds include moxifloxacin, ciprofloxacin, levofloxacin, and gatifloxacin . Each of these compounds has distinct structural features and varying degrees of efficacy against different bacterial strains .

Properties

Molecular Formula

C22H27ClFN3O4

Molecular Weight

451.9 g/mol

IUPAC Name

7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-ethoxy-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C22H26FN3O4.ClH/c1-2-30-21-18-14(20(27)15(22(28)29)10-26(18)13-5-6-13)8-16(23)19(21)25-9-12-4-3-7-24-17(12)11-25;/h8,10,12-13,17,24H,2-7,9,11H2,1H3,(H,28,29);1H/t12-,17+;/m0./s1

InChI Key

BAZYTEUGPUUZLI-LWHGMNCYSA-N

Isomeric SMILES

CCOC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.Cl

Canonical SMILES

CCOC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.